molecular formula C18H31ClN2O4 B13341973 8-(tert-Butyl) 2'-methyl 2'-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',8-dicarboxylate hydrochloride

8-(tert-Butyl) 2'-methyl 2'-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',8-dicarboxylate hydrochloride

Cat. No.: B13341973
M. Wt: 374.9 g/mol
InChI Key: KGRMPDARFXFNED-UHFFFAOYSA-N
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Description

8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[321]octane-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride is a complex organic compound that belongs to the family of azabicyclo compounds

Preparation Methods

The synthesis of 8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride involves several steps. One common method includes the enantioselective construction of the azabicyclo scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .

Chemical Reactions Analysis

8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or alterations in cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane]-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride include:

These compounds highlight the unique structural features and potential applications of 8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane]-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C18H31ClN2O4

Molecular Weight

374.9 g/mol

IUPAC Name

8-O-tert-butyl 1-O'-methyl 1'-(aminomethyl)-6-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane]-1',8-dicarboxylate;hydrochloride

InChI

InChI=1S/C18H30N2O4.ClH/c1-11-6-12-7-17(9-18(17,10-19)14(21)23-5)8-13(11)20(12)15(22)24-16(2,3)4;/h11-13H,6-10,19H2,1-5H3;1H

InChI Key

KGRMPDARFXFNED-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC3(CC1N2C(=O)OC(C)(C)C)CC3(CN)C(=O)OC.Cl

Origin of Product

United States

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